molecular formula C17H30N2O2 B10972893 1,5-Bis(4-methylpiperidin-1-yl)pentane-1,5-dione

1,5-Bis(4-methylpiperidin-1-yl)pentane-1,5-dione

Cat. No.: B10972893
M. Wt: 294.4 g/mol
InChI Key: AZKURBOCUCPCQW-UHFFFAOYSA-N
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Description

1,5-Bis(4-methylpiperidin-1-yl)pentane-1,5-dione is an organic compound with the molecular formula C17H30N2O2 It is characterized by the presence of two 4-methylpiperidinyl groups attached to a pentane-1,5-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-methylpiperidin-1-yl)pentane-1,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpiperidine and pentane-1,5-dione.

    Condensation Reaction: The 4-methylpiperidine is reacted with pentane-1,5-dione under basic conditions to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-methylpiperidin-1-yl)pentane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diketone groups to diols.

    Substitution: The piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include:

    N-Oxides: From oxidation reactions.

    Diols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1,5-Bis(4-methylpiperidin-1-yl)pentane-1,5-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.

    Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1,5-Bis(4-methylpiperidin-1-yl)pentane-1,5-dione involves:

    Molecular Targets: The compound may interact with specific receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

1,5-bis(4-methylpiperidin-1-yl)pentane-1,5-dione

InChI

InChI=1S/C17H30N2O2/c1-14-6-10-18(11-7-14)16(20)4-3-5-17(21)19-12-8-15(2)9-13-19/h14-15H,3-13H2,1-2H3

InChI Key

AZKURBOCUCPCQW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CCCC(=O)N2CCC(CC2)C

solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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